molecular formula C36H51N7O11 B12624482 L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine CAS No. 920521-25-1

L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine

Cat. No.: B12624482
CAS No.: 920521-25-1
M. Wt: 757.8 g/mol
InChI Key: RIPABRWOZGFCAH-DNYGYILZSA-N
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Description

L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine is a peptide compound composed of seven amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as HPLC (high-performance liquid chromatography), are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other amino acids using site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Mutagenic primers and DNA polymerase for site-directed mutagenesis.

Major Products Formed

    Oxidation: Dityrosine or other oxidized derivatives.

    Reduction: Reduced peptides with free thiol groups.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects and as a component in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine depends on its specific biological context. Generally, peptides interact with receptors or enzymes, modulating their activity. The molecular targets and pathways involved can include:

    Receptor Binding: Peptides can bind to cell surface receptors, triggering intracellular signaling cascades.

    Enzyme Inhibition: Peptides can inhibit or activate enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in cell culture media.

    L-Tyrosyl-L-glutamine: Another peptide with distinct biological functions.

    L-Phenylalanyl-L-serine: A dipeptide with unique properties.

Uniqueness

L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine is unique due to its specific amino acid sequence, which imparts distinct structural and functional characteristics. Its combination of hydrophobic and hydrophilic residues allows it to interact with various biological molecules, making it valuable in research and industrial applications.

Properties

CAS No.

920521-25-1

Molecular Formula

C36H51N7O11

Molecular Weight

757.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C36H51N7O11/c1-19(2)14-25(32(49)40-26(15-22-8-6-5-7-9-22)34(51)43-29(18-45)36(53)54)39-33(50)27(16-23-10-12-24(46)13-11-23)41-35(52)28(17-44)42-31(48)21(4)38-30(47)20(3)37/h5-13,19-21,25-29,44-46H,14-18,37H2,1-4H3,(H,38,47)(H,39,50)(H,40,49)(H,41,52)(H,42,48)(H,43,51)(H,53,54)/t20-,21-,25-,26-,27-,28-,29-/m0/s1

InChI Key

RIPABRWOZGFCAH-DNYGYILZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

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